3-(ブロモメチル)-1-メチルピペリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1-methylpiperidin-2-one is an organic compound that belongs to the class of piperidones It is characterized by a bromomethyl group attached to the third carbon of the piperidin-2-one ring and a methyl group attached to the nitrogen atom
科学的研究の応用
作用機序
Target of Action
Brominated compounds are generally known to interact with various biological targets, influencing their function .
Mode of Action
Brominated compounds often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Brominated compounds can influence various metabolic pathways, leading to changes in the synthesis and breakdown of molecules .
Pharmacokinetics
The brominated compounds are known to have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Brominated compounds can induce various changes at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-1-methylpiperidin-2-one can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and cellular environment can affect the compound’s activity .
生化学分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 3-(Bromomethyl)-1-methylpiperidin-2-one on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methylpiperidin-2-one typically involves the bromination of 1-methylpiperidin-2-one. One common method is to react 1-methylpiperidin-2-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-(Bromomethyl)-1-methylpiperidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1-methylpiperidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted piperidones.
Oxidation: The compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, or sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted piperidones with various functional groups depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the original compound
生物活性
3-(Bromomethyl)-1-methylpiperidin-2-one, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals and its interactions with biological targets.
- Molecular Formula: C6H10BrN
- Molecular Weight: 188.06 g/mol
- Structure: The compound features a bromomethyl group attached to a methylpiperidinone structure, which is significant for its reactivity and biological interactions.
The biological activity of 3-(Bromomethyl)-1-methylpiperidin-2-one can be attributed to its ability to act as an electrophile. The bromomethyl group can react with nucleophilic sites on biomolecules, such as proteins and nucleic acids, potentially leading to enzyme inhibition or modulation of receptor functions. This mechanism is crucial in understanding how the compound interacts with various biological systems.
Enzyme Inhibition
The compound is also investigated for its role as an enzyme inhibitor. The interaction of brominated piperidine derivatives with enzymes can lead to significant biological effects, including the modulation of metabolic pathways. For example, studies have highlighted the importance of piperidine structures in inhibiting enzymes involved in cancer progression.
Case Study 1: Antitumor Activity
A study exploring the structural analogs of piperidine derivatives found that modifications at the bromomethyl position could enhance antitumor activity. Compounds similar to 3-(Bromomethyl)-1-methylpiperidin-2-one showed promising results in inhibiting colorectal cancer cell lines, outperforming traditional chemotherapeutics like irinotecan .
Compound | Activity | Reference |
---|---|---|
3-(Bromomethyl)-1-methylpiperidin-2-one | Potential antitumor agent | |
Irinotecan | Standard chemotherapy |
Case Study 2: Enzyme Interaction
Inhibitors derived from piperidine structures have been shown to interact effectively with various enzyme targets. For instance, research on similar compounds demonstrated their ability to bind to the active sites of enzymes critical for cancer cell proliferation . This suggests that 3-(Bromomethyl)-1-methylpiperidin-2-one may exhibit similar properties, warranting further investigation.
Toxicological Profile
Despite its potential therapeutic applications, safety assessments are crucial. The compound has been noted to cause skin and eye irritation in laboratory settings . Such findings underscore the importance of evaluating the safety profile before clinical applications.
特性
IUPAC Name |
3-(bromomethyl)-1-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPDNFCNRVEUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-39-6 |
Source
|
Record name | 3-(bromomethyl)-1-methylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。